N-(3,5-dimethylphenyl)-N'-hydroxy-3-nitrobenzenecarboximidamide
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Overview
Description
N-(3,5-dimethylphenyl)-N’-hydroxy-3-nitrobenzenecarboximidamide is an organic compound that features a complex structure with both aromatic and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-N’-hydroxy-3-nitrobenzenecarboximidamide typically involves the reaction of 3,5-dimethylaniline with 3-nitrobenzoyl chloride under basic conditions to form the corresponding amide. This intermediate is then treated with hydroxylamine to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-N’-hydroxy-3-nitrobenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amine group under catalytic hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly used.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
N-(3,5-dimethylphenyl)-N’-hydroxy-3-nitrobenzenecarboximidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-N’-hydroxy-3-nitrobenzenecarboximidamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the aromatic rings can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dimethylphenyl)-N’-hydroxy-3-nitrobenzenecarboximidamide
- N-(3,4-dimethylphenyl)-N’-hydroxy-3-nitrobenzenecarboximidamide
- N-(2,5-dimethylphenyl)-N’-hydroxy-3-nitrobenzenecarboximidamide
Uniqueness
N-(3,5-dimethylphenyl)-N’-hydroxy-3-nitrobenzenecarboximidamide is unique due to its specific substitution pattern on the aromatic rings, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N'-(3,5-dimethylphenyl)-N-hydroxy-3-nitrobenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-10-6-11(2)8-13(7-10)16-15(17-19)12-4-3-5-14(9-12)18(20)21/h3-9,19H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPUVZWTGDOJTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N=C(C2=CC(=CC=C2)[N+](=O)[O-])NO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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